Cas no 2097978-42-0 (6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol)

6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a thiol group at the 3-position and a 4-chloro-3-fluorophenyl moiety at the 6-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of both chlorine and fluorine atoms enhances its electron-withdrawing properties, influencing its binding affinity and metabolic stability. The thiol group offers versatility for further functionalization, enabling the synthesis of derivatives such as sulfides or disulfides. Its well-defined molecular architecture makes it a valuable intermediate for developing bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications.
6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol structure
2097978-42-0 structure
Product name:6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol
CAS No:2097978-42-0
MF:C10H6ClFN2S
MW:240.684442996979
CID:5726779
PubChem ID:121205320

6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 6-(4-chloro-3-fluorophenyl)pyridazine-3(2H)-thione
    • starbld0048219
    • 3-(4-chloro-3-fluorophenyl)-1H-pyridazine-6-thione
    • F1967-3171
    • F1967-3201
    • 6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
    • AKOS026714130
    • AKOS026714108
    • 2097978-42-0
    • 3(2H)-Pyridazinethione, 6-(4-chloro-3-fluorophenyl)-
    • 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol
    • Inchi: 1S/C10H6ClFN2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
    • InChI Key: FKNNTTCCMIAXHF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)C1C=CC(NN=1)=S

Computed Properties

  • Exact Mass: 239.9924252g/mol
  • Monoisotopic Mass: 239.9924252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • Boiling Point: 344.2±52.0 °C(Predicted)
  • pka: 7.95±0.40(Predicted)

6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C271401-100mg
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0
100mg
$ 70.00 2022-04-01
Life Chemicals
F1967-3171-2.5g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0 95%+
2.5g
$540.0 2023-09-06
TRC
C271401-500mg
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0
500mg
$ 250.00 2022-04-01
Life Chemicals
F1967-3171-5g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0 95%+
5g
$810.0 2023-09-06
Life Chemicals
F1967-3171-10g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0 95%+
10g
$1134.0 2023-09-06
Life Chemicals
F1967-3171-0.5g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0 95%+
0.5g
$256.0 2023-09-06
Life Chemicals
F1967-3171-1g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0 95%+
1g
$270.0 2023-09-06
Life Chemicals
F1967-3171-0.25g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0 95%+
0.25g
$243.0 2023-09-06
TRC
C271401-1g
6-(4-chloro-3-fluorophenyl)pyridazine-3-thiol
2097978-42-0
1g
$ 390.00 2022-04-01

Additional information on 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol

Introduction to 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol (CAS No. 2097978-42-0)

6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol is a sophisticated organic compound characterized by its pyridazine core structure functionalized with a 4-chloro-3-fluorophenyl group and a thiol (-SH) moiety at the 3-position. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both chloro and fluoro substituents on the aromatic ring enhances its electronic properties, making it a valuable scaffold for drug design and development.

The chemical formula of 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol can be represented as C₈H₄ClFNPNS, reflecting its molecular composition. The compound exhibits distinct physicochemical properties, including solubility in polar organic solvents, which are critical for its application in synthetic chemistry and biological assays. The thiol group, in particular, makes it susceptible to oxidation reactions, which can be leveraged in various chemical transformations.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Pyridazine derivatives, such as 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol, have been extensively studied for their potential to interact with biological targets. The pyridazine ring is known for its ability to modulate enzyme activity and receptor binding, making it a privileged structure in the development of therapeutic agents.

In particular, the 4-chloro-3-fluorophenyl substituent imparts electron-withdrawing effects that can influence the reactivity and binding affinity of the molecule. This feature has been exploited in the design of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The thiol group further enhances the compound's versatility by allowing for covalent bond formation with biomolecules, facilitating applications in proteomics and drug-target interaction studies.

Current research endeavors are focused on exploring the pharmacological potential of 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol. Studies have demonstrated its efficacy in inhibiting specific enzymes associated with metabolic disorders. The compound's ability to modulate redox-sensitive signaling pathways has also been investigated, suggesting its utility in developing treatments for neurodegenerative diseases. These findings underscore the importance of structural diversity in medicinal chemistry and highlight the promise of 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol as a lead compound.

The synthesis of 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic strategies include nucleophilic substitution reactions, cross-coupling processes, and cyclization techniques. The introduction of the thiol group at the 3-position of the pyridazine ring is particularly challenging but can be achieved using organometallic reagents or thiophilic coupling reactions.

From a computational chemistry perspective, molecular modeling studies have been employed to predict the binding modes of 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol with biological targets. These simulations have provided insights into its interactions with protein active sites, helping to rationalize its pharmacological effects. Additionally, virtual screening techniques have been used to identify potential derivatives with enhanced activity profiles.

The safety profile of 6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol is another critical aspect that has been evaluated through toxicological studies. Preliminary data suggest that the compound exhibits moderate toxicity at high concentrations but remains relatively stable under physiological conditions. Further investigations are ongoing to assess its long-term effects and potential side reactions.

In conclusion,6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play a significant role in addressing unmet medical needs across various therapeutic areas.

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